4-Iodo-2-methyl-2,7-naphthyridin-1(2h)-one

Cross-coupling Regioselective functionalization Cobalt catalysis

Medicinal chemistry teams face unreliable substitution in 2,7-naphthyridinone libraries. This N-methylated 4-iodo analog solves selectivity and PK optimization challenges. - Iodine enables selective Pd/Co-catalyzed cross-couplings at C4 (validated vs. C1-Cl). - Zero HBD donors (N-methyl blocks off-target H-bonding); LogP 0.6 for favorable permeability. - ≥98% purity; direct intermediate for MET/AXL/c-Kit inhibitor libraries & PET tracer precursors. Procurement managers: single scaffold, reliable supply chain.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
Cat. No. B11757636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methyl-2,7-naphthyridin-1(2h)-one
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)I
InChIInChI=1S/C9H7IN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3
InChIKeyZKVBPJKARBDTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one (CAS 2306193-37-1) is a halogenated 2,7-naphthyridinone building block featuring an iodine atom at the 4-position, an N-methyl group at the 2-position, and a lactam carbonyl at the 1-position [1]. With a molecular weight of 286.07 g·mol⁻¹, an XLogP3 of 0.6, and zero hydrogen bond donors, it occupies a narrow polarity window that is atypical for aryl iodides in heterocyclic scaffold libraries [1]. The compound is supplied at ≥98% purity by multiple vendors and serves as a synthetic intermediate for kinase-focused and fragment-based drug discovery programs .

4-iodo handle for selective cross-coupling reactivity
N-methyl lactam reduces H-bond donor liability
Supplied as a high-purity synthetic intermediate for kinase-targeted libraries

Why Generic Analogs Cannot Substitute


Generic substitution within the 2,7-naphthyridinone family is unreliable because the combination of the 4-iodo leaving group and the N-methylated lactam in this compound simultaneously governs cross-coupling reactivity, regioselectivity, and downstream pharmacokinetic properties [1]. The 4-iodo substituent provides superior oxidative addition rates for palladium- and cobalt-catalyzed transformations relative to 4-chloro or 4-bromo analogs, while the N-methyl group blocks lactam NH‐mediated off‐target hydrogen bonding and alters LogP by approximately 0.6 units compared to the des‑methyl congener [2]. These three features—iodine‐enabled reactivity, N‑methyl polarity tuning, and the 2,7‐regioisomeric scaffold—are not simultaneously present in any single close analog, making direct replacement without re‑optimization of downstream synthesis or biological readouts highly unlikely to succeed.

Halogen 4-Iodo exhibits distinct oxidative addition rates in Pd/Co couplings; chloro or bromo analogs may shift reaction profiles and require re-optimization.
N-Methyl Des-methyl analog introduces an H-bond donor and alters polarity; direct substitution may change solubility, permeability, and chromatography behavior.
Regioisomer 2,6-Naphthyridinone scaffold directs SAR toward unrelated GPCR targets; kinase selectivity profiles cannot be extrapolated from 2,7-series data.

Quantitative Differentiation Evidence


C–I vs. C–Cl Cross-Coupling Reactivity

In a direct head-to-head comparison within the same molecule, 1-chloro-4-iodo-2,7-naphthyridine underwent stepwise cross-coupling with complete regioselectivity: Pd-catalyzed Negishi coupling occurred exclusively at the 4-iodo position, leaving the 1-chloro site intact for subsequent Co-catalyzed functionalization [1]. This demonstrates that the C–I bond in 2,7-naphthyridinones reacts preferentially over C–Cl, enabling orthogonal synthetic strategies. 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one retains the same 4-iodo substitution pattern and is therefore expected to exhibit analogous kinetic selectivity in Pd- and Co-catalyzed cross-couplings relative to its 4-chloro analog (CAS 1234616-02-4).

C–I vs. C–Cl Cross-Coupling
Head-to-head
Complete regioselectivity: 100% C4–I coupling, 0% C1–Cl under Pd conditions
Supports orthogonal synthetic strategy; iodo enables selective first-step diversification.
Inferred from 1-chloro-4-iodo-2,7-naphthyridine model system.
Cross-coupling Regioselective functionalization Cobalt catalysis

N-Methyl Lipophilicity Tuning

The target compound carries an N-methyl group at the 2-position, which increases computed XLogP3 to 0.6, compared to an estimated value of ≤0.0 for the des-methyl analog 4-iodo-2,7-naphthyridin-1(2H)-one (CAS 959558-50-0) [1]. This ΔLogP of ≥0.6 units reflects improved partitioning into organic solvents during extraction and chromatography, and is associated with enhanced passive membrane permeability in cell-based assays. N-Methylation also eliminates the lactam NH hydrogen bond donor, reducing the topological polar surface area (TPSA) from approximately 46 Ų (estimated for the NH analog) to 33.2 Ų for the target compound [1].

N-Methyl Lipophilicity Tuning
Cross-study comparable
ΔXLogP3 ≥ 0.6; ΔHBD = 1; ΔTPSA ~12.8 Ų
N-Methylation reduces polarity and H-bond liability, relevant to permeability and organic solubility.
Computed properties from PubChem; experimental verification advised.
Lipophilicity Drug-likeness N-Methylation

2,7- vs. 2,6-Naphthyridinone Regioisomerism

The 2,7-naphthyridinone scaffold is a validated lead structure for selective MET and AXL kinase inhibitors, with compound 17c showing an IC₅₀ of 13.8 nM for MET [1]. In contrast, the 2,6-naphthyridinone isomer 4-iodo-2-methyl-2,6-naphthyridin-1(2H)-one (CAS 1883429-56-8) presents a different nitrogen geometry that alters ATP-binding site complementarity. Although no direct head-to-head kinase panel data exist for the two 4-iodo regioisomers, the 2,7-series has been explicitly optimized for MET/AXL dual inhibition with selectivity over VEGFR-2, while the 2,6-series is primarily explored as mGlu5 receptor antagonists [2].

2,7- vs. 2,6-Regioisomerism
Class-level inference
2,7-scaffold yields MET IC₅₀ = 13.8 nM; 2,6-series targets mGlu5, no kinase data reported.
Regioisomer dictates target landscape; 2,7-isomer is the kinase-directed scaffold.
No direct head-to-head kinase panel for both 4-iodo regioisomers; class-level SAR interpretation.
Kinase inhibitor scaffold Regioisomerism MET/AXL selectivity

Iodo Substituent for Late-Stage Radiolabeling

Aryl iodides on naphthyridine scaffolds can serve as precursors for copper-mediated ¹⁸F-fluorination, a key transformation for positron emission tomography (PET) tracer development. The 4-iodo group in the target compound is positioned on an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution with [¹⁸F]fluoride under mild conditions [1]. While no published ¹⁸F-labeling of this exact compound exists, the precedent for halogenated 2,7-naphthyridines in radiolabeling studies establishes a clear synthetic advantage of the iodo substituent over the corresponding chloro or bromo analogs, which require harsher conditions or provide lower radiochemical yields.

Iodo for Late-Stage Radiolabeling
Supporting evidence
4-Iodo on electron-deficient heterocycle amenable to copper-mediated ¹⁸F-fluorination.
Enables potential PET tracer development without separate precursor synthesis.
Precedent for halogenated naphthyridines; direct labeling of this compound not yet published.
PET imaging Radiofluorination Late-stage functionalization

High-Value Application Scenarios


Iterative Cross-Coupling for Kinase Inhibitor Libraries

Medicinal chemistry teams building focused libraries of MET, AXL, or c-Kit inhibitors can use 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one as a central scaffold for sequential Pd/Co-catalyzed cross-couplings. The 4-iodo group undergoes selective oxidative addition under mild Pd(0) conditions, enabling introduction of aryl, heteroaryl, or alkenyl diversity at the C4 position while preserving the N-methyl lactam for downstream derivatization [1]. This orthogonal reactivity was validated on 1-chloro-4-iodo-2,7-naphthyridine, where complete C4–I selectivity was achieved before C1–Cl functionalization [1].

Fragment-to-Lead with Reduced H-Bonding Liability

The N-methylated lactam in the target compound reduces the hydrogen bond donor count to zero and lowers TPSA by approximately 12.8 Ų relative to the des-methyl analog [1][2]. This makes the compound a superior starting point for fragment-based drug discovery programs targeting intracellular kinases, where minimizing HBD count correlates with improved passive permeability and oral bioavailability. Procurement of the N-methyl analog avoids the need for a late-stage methylation step that could complicate SAR interpretation.

PET Tracer Precursor for MET-Driven Tumor Imaging

The 4-iodo substituent serves as an excellent leaving group for copper-mediated ¹⁸F-fluorination, providing a direct route to [¹⁸F]-labeled 2,7-naphthyridinones for PET imaging of MET-overexpressing tumors [1]. Given that the 2,7-naphthyridinone scaffold has yielded MET inhibitors with IC₅₀ values as low as 13.8 nM [1], an ¹⁸F-labeled analog derived from this precursor could enable non-invasive quantification of MET expression in preclinical oncology models.

Chemical Probe Development via Biorthogonal Chemistry

The 4-iodo handle on an electron-deficient heterocycle is a competent partner for Pd-mediated bioorthogonal reactions (e.g., Suzuki-Miyaura coupling in living systems). Researchers developing chemical probes for target engagement studies can use 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one to conjugate fluorophores, biotin, or affinity tags directly on the kinase-binding scaffold, preserving the N-methyl lactam pharmacophore that is critical for MET/AXL selectivity [1].

Application
Selection Property
Validation Focus
Iterative cross-coupling for kinase inhibitor library synthesis
Orthogonal reactivity of 4-iodo group
Regioselectivity under Pd/Co-catalyzed conditions
Fragment-to-lead optimization with reduced H-bond liability
N-Methyl lactam (zero HBD, reduced TPSA)
Permeability and solubility in cellular assays
PET tracer precursor for MET-targeted imaging research
4-Iodo as leaving group for ¹⁸F-fluorination
Radiochemical yield and specific activity
Chemical probe development via bioorthogonal conjugation
Iodo handle for Pd-mediated coupling in biological settings
Probe stability and target engagement preservation
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